5'-Thioadenosine

Description

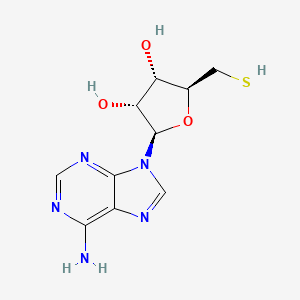

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJHWWUZHBUUAC-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987144 | |

| Record name | 9-(5-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67805-97-4 | |

| Record name | 5'-Thioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067805974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Thioadenosine

General Synthetic Strategies for 5'-Thioadenosine

The introduction of a sulfur atom at the 5'-position of adenosine (B11128) is typically achieved through nucleophilic substitution reactions or more extended multistep synthetic sequences starting from readily available precursors.

Nucleophilic Substitution Approaches at the 5'-Position

A common and direct method for the synthesis of this compound and its S-substituted analogs involves the nucleophilic displacement of a suitable leaving group at the 5'-position of a modified adenosine precursor by a sulfur nucleophile. This approach is efficient for creating a variety of 5'-thioether linkages.

A key precursor for these reactions is 5'-O-tosyladenosine. The tosyl group at the 5'-hydroxyl position serves as an excellent leaving group for SN2 reactions. Another frequently used precursor is 5'-chloro-5'-deoxyadenosine (B559659), which can be prepared from adenosine by treatment with thionyl chloride.

The general scheme for this approach involves the reaction of the activated adenosine precursor with a thiol or thiolate salt in a suitable solvent. For instance, the synthesis of S-aryl thioadenosine derivatives has been accomplished by reacting 5'-O-tosyladenosine with the sodium salt of a substituted thiophenol in a solvent like dimethylformamide (DMF). Similarly, 5'-chloro-5'-deoxyadenosine can be reacted with various thiols to yield the corresponding this compound derivatives.

Multistep Synthetic Routes from Precursors

A generalized multistep synthesis can be outlined as follows:

Protection of Ribose Hydroxyls: The 2'- and 3'-hydroxyl groups of the ribose moiety are often protected to prevent side reactions. This is commonly achieved by forming an isopropylidene acetal (B89532) through reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

Activation of the 5'-Hydroxyl Group: The free 5'-hydroxyl group is then converted into a good leaving group. This can be achieved through tosylation with p-toluenesulfonyl chloride in pyridine (B92270) or by chlorination using thionyl chloride.

Nucleophilic Substitution: The activated 5'-position is then subjected to a nucleophilic substitution reaction with a desired sulfur nucleophile, such as sodium thiomethoxide for the synthesis of 5'-methylthioadenosine, or other alkyl or aryl thiols.

Deprotection: Finally, the protecting groups on the 2'- and 3'-hydroxyls are removed, typically under acidic conditions, to yield the final this compound derivative.

This multistep approach provides a versatile platform for the synthesis of a wide array of this compound analogs by varying the sulfur nucleophile used in the substitution step.

Synthesis of this compound Derivatives

The derivatization of this compound can be achieved by modifying the thioether group or by altering the adenine (B156593) moiety, leading to compounds with potentially new biological activities.

Alkylthioadenosine Modifications (e.g., 5'-Methylthioadenosine Synthesis)

5'-Methylthioadenosine (MTA) is a naturally occurring thioether derived from S-adenosylmethionine (SAM) during polyamine biosynthesis. While its primary source in biological systems is enzymatic, chemical synthesis of MTA and its alkyl analogs is crucial for pharmacological studies.

The chemical synthesis of MTA analogs, such as 5'-haloalkyl-substituted derivatives, has been reported. These syntheses typically follow the nucleophilic substitution pathway described earlier. For example, a series of 5'-haloalkyl-modified analogs of MTA were synthesized, including 5'-deoxy-5'-[(2-monofluoroethyl)thio]adenosine, 5'-deoxy-5'-[(2-chloroethyl)thio]adenosine, and 5'-deoxy-5'-[(2-bromoethyl)thio]adenosine. These compounds are valuable for probing the activity of enzymes like MTA phosphorylase.

The table below summarizes some examples of synthetic 5'-alkylthioadenosine derivatives.

| Compound Name | Alkyl Group | Synthetic Precursor |

| 5'-Methylthioadenosine (MTA) | Methyl | 5'-O-Tosyladenosine |

| 5'-Deoxy-5'-[(2-chloroethyl)thio]adenosine | 2-Chloroethyl | 5'-O-Tosyladenosine |

| 5'-Deoxy-5'-[(2-bromoethyl)thio]adenosine | 2-Bromoethyl | 5'-O-Tosyladenosine |

| 5'-Deoxy-5'-[(2-monofluoroethyl)thio]adenosine | 2-Monofluoroethyl | 5'-O-Tosyladenosine |

Arylthioadenosine Modifications

The synthesis of 5'-arylthioadenosine derivatives has been explored to develop novel compounds with potential therapeutic applications. These modifications are also achieved through nucleophilic substitution at the 5'-position of an activated adenosine precursor.

For example, S-(3-aminophenyl)-5'-thioadenosine and related compounds have been synthesized by reacting 5'-chloro-5'-deoxyadenosine or 5'-O-tosyladenosine with the corresponding aminothiophenol. The reaction of 5'-O-tosyladenosine with methyl 2-mercaptobenzoate in the presence of sodium hydride in DMF yields 5'-S-[2-(methoxycarbonyl)phenyl]-5'-thioadenosine. Subsequent hydrolysis of the ester group can provide the corresponding carboxylic acid derivative.

The following table provides examples of synthetic 5'-arylthioadenosine derivatives.

| Compound Name | Aryl Group | Synthetic Precursor |

| 5'-S-(3-aminophenyl)-5'-thioadenosine | 3-Aminophenyl | 5'-Chloro-5'-deoxyadenosine |

| 5'-S-[2-(methoxycarbonyl)phenyl]-5'-thioadenosine | 2-(Methoxycarbonyl)phenyl | 5'-O-Tosyladenosine |

Modifications at the Adenine Moiety (e.g., N6-, 2-, 8-substituted derivatives)

In addition to modifying the thioether portion, the adenine base of this compound can be chemically altered at several positions to generate novel derivatives.

N6-Substituted Derivatives: Modifications at the N6-position of the adenine ring are common in adenosine chemistry. For instance, the synthesis of 2-chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides has been reported. In this multistep synthesis, an N6-substituted derivative is formed by treating a precursor with various alkyl or arylamines. wikipedia.org

2-Substituted Derivatives: The 2-position of the adenine ring is another site for modification. The synthesis of 2-chloro-N6-substituted derivatives, as mentioned above, involves a 2-chloro-substituted adenine precursor. wikipedia.org The 2-chloro group can serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

8-Substituted Derivatives: The 8-position of the purine (B94841) ring can also be functionalized. A spin-labeled analog of adenosine 5'-monophosphate, 8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate, has been synthesized. This demonstrates the feasibility of introducing substituents at the 8-position via a thioether linkage.

The table below highlights some modifications made to the adenine moiety of this compound analogs.

| Position of Substitution | Type of Substituent | Example Compound Class |

| N6 | Alkyl, Aryl | N6-Substituted-4'-thioadenosine derivatives |

| 2 | Chloro | 2-Chloro-N6-substituted-4'-thioadenosine derivatives wikipedia.org |

| 8 | Thio-linked spin label | 8-Thio-substituted adenosine derivatives |

Modifications at the Ribose Moiety (e.g., 4'-thionucleosides, cyclonucleosides)

Modifications to the ribose ring of adenosine analogues can significantly impact their biological activity by altering the nucleoside's conformation and stability. The introduction of a sulfur atom at the 4'-position or the formation of a cyclonucleoside are two key strategies employed in the synthesis of this compound derivatives.

4'-Thionucleosides: The bioisosteric replacement of the furanose ring oxygen with a larger sulfur atom to create 4'-thionucleosides alters the ring's conformation and the stability of the glycosidic linkage. uniprot.org The synthesis of these analogues often begins from readily available chiral starting materials like D-mannose or D-ribose. researchgate.netmdpi.comnih.gov A common strategy involves the double displacement of a 1,4-bismesylate with a sulfide (B99878) source to form the thiofuranose ring. uniprot.org Once the 4'-thio-sugar moiety is synthesized, it can be coupled with a purine base to form the desired nucleoside. nih.gov Further modifications, such as the introduction of substituents at the N6 and C2 positions of the adenine base, can be achieved through reactions like the Sonogashira coupling to generate diverse libraries of compounds for biological screening. ebi.ac.uk

Cyclonucleosides: Cyclonucleosides are conformationally constrained analogues containing an additional covalent bond between the nucleobase and the sugar moiety. This rigid structure can lock the molecule into a specific conformation, which is useful for probing receptor binding sites. The synthesis of purine cyclonucleosides can be achieved through radical cyclization. For instance, a protected 2',5'-dideoxy-5'-iodoadenosine can be treated with zinc powder to form an 8,5'-cyclo-2',5'-dideoxyadenosine. harvard.edu Another approach involves intramolecular cycloaddition reactions. For example, the condensation of ribose aminooxazoline with dicyanoacetylene in a phosphate (B84403) buffer can surprisingly lead to the formation of an α-cytidine cyclonucleoside. harvard.edu While not starting from this compound itself, these methods illustrate the chemical principles that can be applied to create cyclized derivatives containing a thioribose scaffold.

Phosphorylated and Polyphosphorylated Derivatives

The phosphorylation of nucleosides is critical for their biological activity, as mono-, di-, and triphosphorylated forms are involved in cellular signaling and serve as building blocks for nucleic acids. The chemical synthesis of phosphorylated this compound derivatives presents a unique challenge due to the presence of the sulfur atom.

Standard chemical phosphorylation of nucleosides often employs phosphorus oxychloride (POCl₃) in a method known as the Yoshikawa synthesis. However, for thio-analogs, specific reagents and strategies may be required. The synthesis of related nucleoside 5′-(α-P-thio)triphosphates can be achieved by treating a nucleoside with thiophosphoryl chloride (PSCl₃), followed by the addition of pyrophosphate. nih.gov This approach, a variation of the Yoshikawa method, directly incorporates a thiophosphate group. nih.gov

Another established method for synthesizing nucleoside phosphorothioates involves activating a 5′-phosphorothioate intermediate with diphenyl phosphorochloridate before reaction with pyrophosphate. nih.gov While these methods have been developed for introducing a phosphorothioate (B77711) group to a standard nucleoside, the principles are applicable to the phosphorylation of the 5'-hydroxyl group of a protected this compound precursor, followed by deprotection to yield the target phosphorylated this compound analog. Enzymatic synthesis strategies have also been explored, offering high regio- and stereoselectivity under mild conditions, which can be advantageous over traditional chemical routes that often require multiple protection and deprotection steps. mdpi.com

Stereoselective Synthesis of this compound Analogs

Controlling the stereochemistry of nucleoside analogs is paramount, as biological activity is often highly dependent on the specific arrangement of atoms. The stereoselective synthesis of this compound analogs relies heavily on the use of chiral starting materials and stereocontrolled reaction conditions.

The primary strategy for ensuring the correct stereochemistry is the use of a chiral pool starting material, such as D-ribose or D-mannose. researchgate.netnih.gov The inherent chirality of these sugars is carried through the synthetic sequence, dictating the stereochemistry of the final thioribose ring.

A critical step in the synthesis is the glycosylation reaction, where the thiosugar donor is coupled with the adenine base. The stereochemical outcome of this reaction must be carefully controlled to yield the desired β-anomer, which is the naturally occurring configuration. The anomeric effect of the sulfur atom in the thiane (B73995) ring of a 5-thioglucopyranose donor, for example, strongly favors the formation of an α-glycosidic bond. creative-enzymes.com In the synthesis of 5-thiosucrose, a related thiosugar, glycosidation of a protected 5-thio-D-glucose with a D-psicofuranosyl donor was used to stereoselectively provide a β-D-psicofuranosyl 5-thio-α-D-glucopyranoside. creative-enzymes.com This highlights how the choice of glycosyl donor and acceptor, along with specific reaction conditions, can correctly control the stereochemistry at the two anomeric centers. creative-enzymes.com

Bioconjugation Strategies Utilizing this compound Scaffolds

Bioconjugation involves linking a molecule of interest, such as this compound, to a larger biomolecule like a protein or peptide to enhance its therapeutic properties, such as stability and targeting. caymanchem.com To achieve this, the this compound scaffold must first be functionalized with a reactive handle suitable for conjugation reactions.

A versatile strategy involves the synthesis of this compound derivatives bearing a functional group, such as an amine, that can be used for subsequent coupling. For example, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) has been identified as a valuable scaffold for this purpose. The synthesis of this and related analogs starts from 5'-O-tosyladenosine. The tosyl group at the 5'-position serves as an excellent leaving group for nucleophilic substitution by a thiol. Reaction of 5'-O-tosyladenosine with a substituted thiophenol, such as methyl 2-mercaptobenzoate in the presence of a base like sodium hydride (NaH), results in the formation of the corresponding 5'-S-aryl-5'-thioadenosine derivative. In the case of m-APTA, 3-aminothiophenol (B145848) would be used as the nucleophile.

The resulting amino group on the phenyl ring of m-APTA provides a versatile point of attachment for bioconjugation. This primary amine can readily react with activated carboxylic acids on a protein to form stable amide bonds, or it can be modified to introduce other functionalities for site-specific conjugation techniques.

Enzymology and Biochemical Interactions of 5 Thioadenosine and Its Analogs

5'-Methylthioadenosine Phosphorylase (MTAP) Activity and Specificity

5'-Methylthioadenosine phosphorylase (MTAP) is a crucial enzyme in the methionine salvage pathway, catalyzing the reversible phosphorolysis of 5'-methylthioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1P). wikipedia.orgnih.gov This process is vital for the recycling of both adenine and methionine. nih.gov The enzyme is also involved in the metabolism of polyamines, as MTA is a byproduct of polyamine biosynthesis. wikipedia.orgnih.gov In humans, MTAP is the primary source of free adenine. wikipedia.org

The catalytic mechanism of MTAP proceeds via a two-step, SN1-like reaction. nih.gov The first step involves the cleavage of the glycosidic bond between the adenine base and the ribose sugar of MTA. nih.govuniprot.org This results in the formation of a transient, high-energy intermediate known as an oxocarbenium ion. nih.govuniprot.org This intermediate is stabilized by the presence of phosphate (B84403) within the active site. nih.govuniprot.org The departing adenine molecule is protonated by an active site residue, Asp220. nih.govuniprot.org In the second step, the phosphate ion acts as a nucleophile and attacks the oxocarbenium ion, leading to the formation of 5-methylthioribose-1-phosphate. nih.govuniprot.org Kinetic isotope effect studies have further elucidated the transition state, suggesting a late dissociative SN1 character with a cationic center at the anomeric carbon and minimal bonding to the leaving group. researchgate.netnih.gov

MTAP exhibits broad substrate specificity, with a preference for 6-aminopurine nucleosides. nih.govuniprot.org The active site of human MTAP is located at the interface of two monomers within the trimeric structure of the enzyme and can be divided into three distinct regions: a purine-binding site, a methylthioribose-binding site, and a phosphate-binding site. uniprot.org The crystal structure of MTAP has revealed the presence of an adenine molecule in the purine-binding site. wikipedia.org Specific amino acid residues within the active site are responsible for the enzyme's substrate specificity, and differences in these residues account for the varied substrate preferences between MTAP and other related enzymes like purine (B94841) nucleoside phosphorylase (PNP). wikipedia.org

Enzyme kinetic studies have been conducted to determine the binding affinities and catalytic efficiencies of MTAP for its substrates and various analogs. For its natural substrate, 5'-methylthioadenosine (MTA), human MTAP exhibits a Michaelis constant (K_m) of 26 µM, and for its other substrate, phosphate, the K_m is 7.5 mM. A number of structural analogs of MTA have also been shown to be substrates for MTAP, with K_m values in a similar range. The catalytic efficiency, represented by k_cat/K_m, has also been determined for several novel MTAP substrates. For instance, a carbon analog of one such substrate displayed a k_cat/K_m value of 3.5, which is comparable to that of the natural substrate, MTA (k_cat/K_m = 3.2).

| Substrate | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| 5'-Methylthioadenosine (MTA) | 26 | 3.2 x 10⁵ | |

| Phosphate | 7500 | N/A | |

| Carbon Analog (Compound 34) | N/A | 3.5 x 10⁵ |

While classical allosteric regulation by effector molecules at a distal site has not been extensively described for MTAP, studies have highlighted the importance of conformational dynamics in its catalytic function. A flexible loop within the enzyme, spanning residues 227 to 235, plays a crucial role in substrate binding and catalysis. uniprot.org In the absence of a substrate or inhibitor (the apo form), this loop is flexible, allowing solvent access to the active site. uniprot.org Upon binding of an inhibitor, this loop undergoes a conformational change. uniprot.org The binding of picomolar transition state analogue inhibitors to human MTAP is an entropy-driven process. uniprot.org This suggests that changes in the protein's global conformation or interactions with surrounding water molecules contribute significantly to the binding thermodynamics. uniprot.org

5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN) Interactions

5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) is an enzyme found in bacteria and plants that plays a key role in metabolic pathways such as methionine recycling, polyamine biosynthesis, and bacterial quorum sensing.

MTAN catalyzes the irreversible hydrolytic cleavage of the N-glycosidic bond in both 5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH). This reaction yields adenine and the corresponding sugar, either 5-methylthioribose or S-ribosylhomocysteine. The mechanism involves a putative nucleophilic water molecule that attacks the anomeric carbon of the ribose sugar, leading to the cleavage of the glycosidic bond. The binding of the nucleoside substrate to MTAN induces a conformational change in the substrate, placing strain on the glycosidic bond and facilitating its cleavage.

Comparative Enzymology of MTAN Across Species (e.g., bacterial vs. mammalian)

The metabolic processing of 5'-methylthioadenosine (MTA) reveals a significant divergence between bacterial and mammalian systems, primarily centered on the enzymes responsible for its cleavage. In most bacteria, this function is carried out by 5'-methylthioadenosine/S-adenosyl-L-homocysteine nucleosidase (MTAN), whereas in mammals, the corresponding enzyme is 5'-methylthioadenosine phosphorylase (MTAP). boisestate.eduwikipedia.org These enzymes, while targeting the same primary substrate, differ fundamentally in their catalytic mechanism, substrate specificity, and active site structure. nih.gov

Bacterial MTAN is a hydrolase that catalyzes the irreversible cleavage of the N-glycosidic bond in both MTA and S-adenosyl-L-homocysteine (SAH) to yield adenine and the respective thioribose sugars (5-methylthioribose or S-ribosylhomocysteine). nih.gov Conversely, mammalian MTAP is a phosphorylase, utilizing inorganic phosphate to cleave MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). wikipedia.orgfrontiersin.org A crucial distinction is that mammalian MTAP cannot effectively process SAH, a key substrate for bacterial MTAN. nih.gov

Structural analyses reveal the basis for these differences. Crystallographic comparisons between enzymes like E. coli MTAN and human MTAP show distinct variations in their active sites. nih.gov The 5'-alkylthio binding pocket in bacterial MTAN is significantly larger than that in mammalian MTAP. nih.gov This expanded pocket in MTAN accommodates the larger homocysteine moiety of SAH, whereas the more constrained active site of MTAP restricts its activity primarily to the smaller MTA. nih.gov These structural differences in the purine, ribose, and 5'-alkylthio binding sites are significant enough to be exploited for the design of species-specific inhibitors. boisestate.edunih.gov

Kinetic isotope effect studies have determined that both enzymes proceed through a dissociative (SN1-type) transition state with significant ribooxacarbenium ion character. acs.orgnih.gov However, the specific nature of this transition state can vary. For instance, the transition state for human MTAP is described as zwitterionic, with a partial positive charge on the anomeric carbon and a negative charge on the 3'-hydroxyl oxygen, a feature not described for bacterial MTANs. nih.gov

These enzymatic differences form a critical foundation for developing selective antimicrobial agents that target bacterial MTAN without affecting the function of the homologous mammalian MTAP. nih.gov

Table 1: Comparison of Bacterial MTAN and Mammalian MTAP

| Feature | Bacterial MTAN (5'-methylthioadenosine/S-adenosyl-L-homocysteine nucleosidase) | Mammalian MTAP (5'-methylthioadenosine phosphorylase) |

|---|---|---|

| Enzyme Class | Hydrolase (EC 3.2.2.9) | Phosphorylase (EC 2.4.2.28) frontiersin.org |

| Catalytic Reaction | Irreversible hydrolysis of the N-glycosidic bond using water. nih.gov | Reversible phosphorolysis of the N-glycosidic bond using inorganic phosphate. wikipedia.orgfrontiersin.org |

| Substrates | 5'-Methylthioadenosine (MTA), S-Adenosyl-L-homocysteine (SAH). nih.gov | Primarily 5'-Methylthioadenosine (MTA); does not effectively process SAH. nih.gov |

| Products | Adenine, 5-Methylthioribose (from MTA), S-Ribosylhomocysteine (from SAH). nih.gov | Adenine, 5-Methylthioribose-1-phosphate (MTR-1-P). wikipedia.orgfrontiersin.org |

| Active Site Structure | Larger 5'-alkylthio binding pocket, accommodating the homocysteine moiety of SAH. nih.gov | More constrained 5'-alkylthio binding pocket, restricting access for larger substrates like SAH. nih.gov |

| Metabolic Role | Central role in polyamine synthesis, methionine/purine salvage, and quorum sensing. nih.gov | Primarily involved in polyamine metabolism and the salvage of adenine and methionine. wikipedia.orgresearchgate.net |

Interactions with Methyltransferases (e.g., Histamine (B1213489) N-methyltransferase)

While 5'-Thioadenosine itself is generally a poor direct inhibitor of most methyltransferases, its analogs have been developed as potent and selective inhibitors of specific enzymes in this class, notably Histamine N-methyltransferase (HNMT). HNMT is a key enzyme responsible for the metabolic inactivation of histamine in mammals. nih.govwikipedia.org

Research has demonstrated that synthetic analogs of adenosine (B11128) with a lipophilic side chain at the 5'-position can effectively inhibit HNMT. nih.gov For example, 5'-deoxy-5'-[4-(3-indolyl)but-1-yl]thio]adenosine and its polar methyl sulphonium analogue were identified as potent inhibitors of guinea pig brain HNMT. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors with respect to both the histamine substrate and the methyl donor S-adenosylmethionine (SAM). nih.gov This dual competitive inhibition suggests that the analogs occupy regions of the active site that overlap with both the histamine and SAM binding sites. nih.gov The potency and selectivity of these this compound derivatives make them valuable tools for studying the function of HNMT. nih.gov

Furthermore, the accumulation of MTA, the substrate for MTAP and MTAN, can indirectly lead to the inhibition of methyltransferase reactions. This occurs through the inhibition of S-adenosylhomocysteine (SAH) hydrolase. nih.gov Elevated levels of MTA can inhibit SAH hydrolase, leading to an increase in the intracellular concentration of SAH. nih.gov Since SAH is a potent product inhibitor of virtually all SAM-dependent methyltransferases, its accumulation results in a general suppression of cellular methylation processes. nih.govnih.gov

Other Enzymatic Transformations Involving the this compound Moiety

Beyond the primary cleavage by MTAN and MTAP, the this compound scaffold can be involved in other enzymatic transformations, particularly through interactions with S-adenosylhomocysteine hydrolase (SAH hydrolase) and by serving as a substrate for MTAP in the case of certain analogs.

SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. nih.gov Studies have shown that 5'-methylthioadenosine and its analog, 5'-isobutylthioadenosine, can cause an enzyme-activated, irreversible inhibition of SAH hydrolase. nih.gov This indicates that the enzyme not only binds these molecules but also initiates a catalytic process that leads to its own inactivation. The proposed mechanism for SAH hydrolase involves the oxidation of the 3'-hydroxyl group by a tightly bound NAD+ cofactor, followed by elimination of the thiol. nih.gov Analogs like 5'-deoxyadenosine (B1664650) can be oxidized by the enzyme, suggesting that molecules with the adenosine core can undergo at least the initial steps of the catalytic cycle. nih.gov However, analogs where the 5'-OH group is replaced by groups such as -SMe are not substrates for hydrolysis, but their interaction can still lead to enzyme inactivation. nih.govnih.gov

Additionally, while the primary substrate for mammalian MTAP is MTA, the enzyme can process certain structural analogs. For example, 5'-isobutylthioadenosine has been shown to be not only an inhibitor but also a substrate for MTAP. nih.gov Other structural analogs of MTA can also serve as alternative substrates for the enzyme. nih.gov This demonstrates that the specificity of MTAP is not absolute and that modifications to the 5'-thioalkyl group can be tolerated, leading to the enzymatic phosphorolysis of the analog.

Enzyme Inhibition Mechanisms by this compound Analogs

Analogs of this compound have been engineered to be exceptionally potent inhibitors of MTAN and MTAP by mimicking the transition state of the enzymatic reaction. nih.gov The cleavage of the N-ribosidic bond by these enzymes proceeds through a highly dissociative SN1 mechanism, characterized by a transition state with significant ribooxacarbenium ion character. acs.org Transition state analogs are stable molecules designed to resemble this fleeting, high-energy intermediate, allowing them to bind to the enzyme's active site with extremely high affinity. nih.gov

A prominent class of these inhibitors is the Immucillins, particularly the DADMe-Immucillins (deaza-aza-dideoxy methyl-immucillins). nih.govnih.gov These compounds feature a pyrrolidine (B122466) ring that mimics the oxocarbenium ion of the ribose sugar at the transition state. nih.gov The design of these molecules, such as Methylthio-DADMe-Immucillin-A (MT-DADMe-ImmA), creates a stable mimic that binds to the enzyme millions of times more tightly than the actual substrate. semanticscholar.org

These inhibitors typically exhibit a slow-onset, tight-binding inhibition mechanism. nih.govnih.gov This means the initial enzyme-inhibitor complex (E•I) forms rapidly, but then undergoes a slow conformational change to a more tightly bound complex (E•I). This two-step process results in picomolar and even femtomolar dissociation constants (Ki), representing some of the most powerful non-covalent enzyme-inhibitor interactions ever reported. nih.govsemanticscholar.org For example, p-Cl-phenylthio-DADMe-Immucillin-A inhibits human MTAP with a dissociation constant of 10 pM, while its inhibition of E. coli MTAN is even tighter, at 47 femtomolar (fM). nih.govsemanticscholar.org

The extraordinary potency of these analogs stems from their ability to precisely replicate the geometry and electrostatic features of the transition state, thereby taking full advantage of the binding energy that the enzyme has evolved to stabilize this intermediate. acs.orgnih.gov Structural modifications to the 5'-thioalkyl group can further refine the binding affinity, as seen with various alkyl and arylthio-substituted DADMe-Immucillins. acs.orgnih.gov

Table 2: Potency of this compound Transition State Analogs against MTAN and MTAP

| Inhibitor | Target Enzyme | Dissociation Constant (Ki* or Kd) |

|---|---|---|

| MT-Immucillin-A | Human MTAP | 1.0 nM nih.gov |

| MT-Immucillin-A | E. coli MTAN | 77 pM semanticscholar.org |

| MT-DADMe-Immucillin-A | Human MTAP | 86 pM nih.gov |

| MT-DADMe-Immucillin-A | V. cholerae MTAN | 73 pM nih.gov |

| MT-DADMe-Immucillin-A | E. coli MTAN | 2 pM semanticscholar.org |

| EtT-DADMe-Immucillin-A | V. cholerae MTAN | 70 pM nih.gov |

| BuT-DADMe-Immucillin-A | V. cholerae MTAN | 208 pM nih.gov |

| Hexylthio-DADMe-Immucillin-A | M. tuberculosis MTAN (Rv0091) | 87 pM nih.gov |

| p-Cl-phenylthio-DADMe-Immucillin-A | Human MTAP | 10 pM nih.gov |

| p-Cl-phenylthio-DADMe-Immucillin-A | E. coli MTAN | 47 fM semanticscholar.org |

Cellular Metabolic Pathways Involving 5 Thioadenosine and Its Derivatives

Role in the Methionine Salvage Pathway

5'-Methylthioadenosine (MTA), a sulfur-containing nucleoside, is a critical intermediate in the methionine salvage pathway, also known as the MTA cycle. This pathway is a universal process in aerobic organisms for recycling methionine, an essential amino acid. wikipedia.orgnih.govfrontiersin.org The methionine salvage pathway regenerates methionine from MTA, which is a byproduct of polyamine biosynthesis and, in plants, ethylene (B1197577) synthesis. nih.govreactome.org This recycling is crucial for maintaining the cellular pool of methionine, which is a precursor for the universal methyl group donor, S-adenosylmethionine (SAM). researchgate.net

The first and rate-limiting step in this pathway is the phosphorolytic cleavage of MTA by the enzyme 5'-methylthioadenosine phosphorylase (MTAP). researchgate.netnih.govoncotarget.com This reaction yields adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). researchgate.net The adenine is then available for the purine (B94841) salvage pathway, while MTR-1-P is further metabolized in a series of enzymatic steps to regenerate methionine. frontiersin.org This pathway consists of six sequential reactions that occur in the cytosol. reactome.org The conservation of the sulfur atom from MTA is a key feature of this pathway, allowing for its efficient reuse. researchgate.net The pathway is regulated in response to sulfur availability. nih.gov

The enzymes of the methionine salvage pathway are highly efficient, with the initial enzymes having a high affinity for MTA, ensuring its rapid removal. nih.gov In some organisms and specific cellular conditions, the pathway can be absent or functionally inactive. nih.gov

| Enzyme | Substrate | Product(s) | Pathway Step |

| 5'-methylthioadenosine phosphorylase (MTAP) | 5'-Methylthioadenosine (MTA) | Adenine, 5-methylthioribose-1-phosphate | First step in the methionine salvage pathway |

| MTA nucleosidase & 5'-methylthioribose kinase | 5'-Methylthioadenosine (MTA) | 5-methylthioribose-1-phosphate | Alternative first step in some organisms |

| Various subsequent enzymes | 5-methylthioribose-1-phosphate | 4-methylthio-2-oxobutyrate | Intermediate steps |

| Transaminases | 4-methylthio-2-oxobutyrate | Methionine | Final step |

Interplay with Polyamine Biosynthesis

The production of 5'-methylthioadenosine is intrinsically linked to the biosynthesis of polyamines such as spermidine (B129725) and spermine (B22157). nih.govsmpdb.ca Polyamines are small, positively charged molecules essential for cell growth, proliferation, and differentiation. nih.gov Their synthesis involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine, and subsequently to spermidine to form spermine. smpdb.caresearchgate.net In these reactions, catalyzed by spermidine synthase and spermine synthase respectively, MTA is generated as a stoichiometric byproduct. smpdb.ca

MTA itself acts as a potent feedback inhibitor of polyamine biosynthesis. nih.gov It can inhibit the activity of spermidine and spermine synthases, thus regulating its own production and the levels of polyamines in the cell. oncotarget.comnih.gov The accumulation of MTA, which can occur in cells deficient in the MTAP enzyme, leads to significant alterations in polyamine metabolism. aacrjournals.org Specifically, elevated MTA levels have been shown to increase the synthesis and concentration of putrescine while suppressing spermine production. aacrjournals.org This regulatory loop highlights the critical role of MTA in maintaining homeostasis in the polyamine pathway. nih.gov The efficient removal of MTA by MTAP is therefore essential to prevent the accumulation of this inhibitory byproduct and allow for continuous polyamine synthesis. nih.gov

| Process | Key Molecules Involved | Outcome |

| Polyamine Synthesis | S-adenosylmethionine (SAM), Putrescine, Spermidine | Production of Spermidine and Spermine, with 5'-Methylthioadenosine (MTA) as a byproduct |

| Feedback Inhibition | 5'-Methylthioadenosine (MTA) | Inhibition of spermidine and spermine synthases, leading to reduced polyamine synthesis |

| MTAP Deficiency | Elevated 5'-Methylthioadenosine (MTA) | Increased putrescine levels and decreased spermine production |

Purine Salvage Pathway Connections

The methionine salvage pathway is directly connected to the purine salvage pathway through the action of 5'-methylthioadenosine phosphorylase (MTAP). frontiersin.orgresearchgate.net When MTAP cleaves 5'-methylthioadenosine (MTA), it releases adenine as one of its products. nih.gov This adenine can then be directly salvaged by the purine salvage pathway to synthesize new purine nucleotides. nih.govwikipedia.org The enzyme adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine (B11128) monophosphate (AMP). jcancer.org

This connection is particularly important in cells that have a high rate of polyamine synthesis, as it allows for the efficient recycling of the adenine moiety from the large amounts of MTA produced. oncotarget.com In fact, MTA is considered a major source of adenine in human cells. nih.gov In situations where de novo purine synthesis is inhibited, MTA can serve as the primary source of purines to sustain cell proliferation. nih.gov The ability to salvage adenine from MTA is a critical metabolic process that links the metabolism of sulfur-containing compounds, polyamines, and purines. frontiersin.orgnih.gov

Intracellular Transport and Cellular Uptake Mechanisms of 5'-Thioadenosine Analogs

The cellular uptake of 5'-methylthioadenosine (MTA) and its analogs is a crucial step for their subsequent metabolism. Studies in human erythrocytes have shown that MTA is rapidly taken up by cells. nih.gov The transport process occurs via a facilitated diffusion mechanism, which is not dependent on energy or specific cations. nih.gov This transport step is characterized by a high capacity but low affinity for MTA. nih.gov

Once inside the cell, MTA is quickly metabolized, which helps to maintain a favorable concentration gradient for further uptake. nih.govnih.gov The efficiency of uptake can be influenced by the structure of the MTA analog. For instance, the amino group of the adenine moiety and the hydrophobicity of the substituent at the 5'-position are important for recognition by the transport carrier. nih.gov Adenine itself is a potent inhibitor of MTA transport. nih.gov

Some synthetic analogs of MTA, such as 5'-deoxy-5'-methylthiotubercidin, can inhibit the uptake of MTA. nih.govnih.gov The study of these analogs has provided insights into the structural requirements for transport and has also identified compounds that can modulate MTA-related pathways by affecting its cellular entry. nih.govnih.gov More broadly, thiol-mediated uptake is a known cellular entry mechanism for various molecules, involving the exchange of thiol groups with disulfide bonds on the cell surface, facilitating transport across the cell membrane. chemistryviews.orgresearchgate.net

| Transport Characteristic | Description |

| Mechanism | Facilitated Diffusion |

| Energy Dependence | Independent of cellular energy |

| Cation Requirement | No specific cation required |

| Capacity | High |

| Affinity | Low |

| Key Structural Features for Recognition | Adenine amino group, Hydrophobic 5'-substituent |

| Potent Inhibitor | Adenine |

Cellular Fate and Catabolism of this compound Metabolites

The primary catabolic fate of 5'-methylthioadenosine (MTA) in mammalian cells is its cleavage by 5'-methylthioadenosine phosphorylase (MTAP) into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). nih.gov This is the initial and rate-limiting step in the breakdown of MTA. oncotarget.com

The adenine produced is channeled into the purine salvage pathway for the synthesis of adenosine nucleotides like AMP, ADP, and ATP, which are essential for DNA and RNA synthesis and cellular energy metabolism. jcancer.orgnih.gov The other product, MTR-1-P, is the substrate for the subsequent steps of the methionine salvage pathway, which ultimately regenerates methionine. researchgate.net

Molecular and Cellular Mechanisms of 5 Thioadenosine Action

Modulation of Cellular Signaling Cascades

5'-Thioadenosine influences cellular behavior by interacting with and modulating key signaling pathways that govern cell fate and function.

Emerging evidence suggests that this compound can exert its effects through interaction with adenosine (B11128) receptors. frontiersin.org In melanoma cells, for instance, the accumulation of extracellular this compound has been shown to signal through the adenosine A2B receptor (ADORA2B). nih.gov This interaction was found to be linked to the activation of the transcription factor activator protein-1 (AP-1), a key regulator of gene expression involved in proliferation and invasion. nih.gov Knockdown of the ADORA2B receptor or the use of specific antagonists was shown to reduce AP-1 signaling in response to this compound. nih.govresearchgate.net Interestingly, this signaling did not involve the classical cyclic adenosine monophosphate (cAMP) or Ca2+-dependent pathways, but rather engaged protein kinase C (PKC) signaling to activate AP-1. nih.gov

While direct and extensive research on this compound's interaction with the A3 adenosine receptor is still developing, studies on other thioadenosine analogs provide insight into the potential for this class of compounds to modulate A3 receptor activity. For example, the novel A3 adenosine receptor agonist, 2-chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-N-methyluronamide (thio-Cl-IB-MECA), has demonstrated potent anti-proliferative effects in human lung and leukemia cancer cells by inducing cell cycle arrest and apoptosis. nih.govnih.gov These findings highlight the therapeutic potential of targeting the A3 adenosine receptor with thioadenosine derivatives.

This compound has been demonstrated to interfere with several critical intracellular signaling pathways that are often dysregulated in disease states. In natural killer (NK) cells, this compound inhibits the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways downstream of the CD16 receptor. nih.govresearchgate.net This inhibition of multiple signaling cascades contributes to the suppression of NK cell effector functions, such as cytotoxicity and cytokine production. nih.gov

Studies in T cells have also revealed the inhibitory effect of this compound on the activation of the pro-inflammatory transcription factor NF-κB. nih.gov The MAPK/ERK pathway, a central regulator of cell proliferation, differentiation, and survival, is a key target of this compound. wikipedia.orgnih.gov This pathway involves a cascade of protein kinases that relay signals from the cell surface to the nucleus. wikipedia.orgptglab.com By interfering with this and other pathways, this compound can significantly alter cellular responses to external stimuli. nih.govnih.gov

| Signaling Pathway | Effect of this compound | Cellular Context |

| PI3K/AKT/S6 | Inhibition | Natural Killer (NK) Cells |

| MAPK/ERK | Inhibition | Natural Killer (NK) Cells |

| NF-κB | Inhibition | Natural Killer (NK) Cells, T Cells |

| AP-1 (via ADORA2B) | Activation | Melanoma Cells |

Regulation of Fundamental Cellular Processes

The modulation of signaling cascades by this compound translates into profound effects on fundamental cellular processes, including proliferation, apoptosis, and differentiation.

This compound is a known inhibitor of cell proliferation in various cell types. nih.gov It has been shown to inhibit the growth of murine lymphoid cell lines of both B- and T-cell origin in a dose-dependent and reversible manner. nih.gov The inhibitory effect of this compound on proliferation is often associated with its ability to induce cell cycle arrest. nih.govnih.gov For example, in some cancer cell lines, treatment with this compound or its analogs leads to an arrest in the G0/G1 or G2/M phases of the cell cycle. nih.govnih.govnih.gov This cell cycle arrest is often accompanied by the downregulation of key regulatory proteins such as cyclin D1 and c-myc. nih.govnih.gov

| Cell Type | Effect on Proliferation | Associated Mechanisms |

| Murine Lymphoid Cells | Inhibition | Dose-dependent, reversible |

| Human Lung Cancer Cells | Inhibition | G0/G1 cell cycle arrest |

| Human Promyelocytic Leukemia Cells | Inhibition | G0/G1 cell cycle arrest, downregulation of cyclin D1 and c-myc |

| Head and Neck Squamous Carcinoma Cells | Inhibition | G2/M cell cycle arrest |

In addition to inhibiting proliferation, this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net The induction of apoptosis by this compound is a key mechanism behind its anti-tumor activity. nih.gov In leukemia U937 cells, this compound treatment leads to characteristic features of apoptosis, including nuclear fragmentation and DNA laddering. nih.gov This process is thought to be linked to the inhibition of protein carboxylmethylation of nuclear lamin B, which affects the integrity of the nuclear envelope. nih.gov

In head and neck squamous cell carcinoma cells, the induction of apoptosis by increased cellular concentrations of this compound involves the loss of mitochondrial inner membrane potential and the activation of mitochondria-dependent caspases. nih.gov Furthermore, in colon cancer cells, this compound can selectively decrease the mRNA levels of the anti-apoptotic gene cFLIPs and downregulate other anti-apoptotic regulators. nih.gov

This compound has also been implicated in the regulation of cellular differentiation. frontiersin.org For instance, it has been shown to stimulate markers of differentiation in osteoprogenitor cells, such as alkaline phosphatase activity and bone nodule formation. nih.gov This effect appears to be mediated by its metabolite, adenine (B156593), which is produced by the action of 5'-methylthioadenosine phosphorylase. nih.gov In contrast, while this compound inhibits the proliferation of murine hematopoietic progenitors, it appears to have little effect on their differentiation into mature blood cells. nih.gov These findings suggest that the impact of this compound on differentiation is cell-type specific.

Interactions with Macromolecules (e.g., DNA, RNA, Proteins) beyond Enzyme Active Sites

The direct, non-covalent interactions of this compound with biological macromolecules such as DNA, RNA, and proteins, outside of the well-defined active sites of enzymes, are not extensively documented in publicly available research. The majority of studies on adenosine analogues have focused on their roles as substrates or inhibitors of enzymes involved in purine (B94841) metabolism and related pathways. Consequently, a comprehensive understanding of the non-enzymatic binding and its functional implications remains an area for future investigation.

Despite the scarcity of direct experimental data for this compound, its structural similarity to adenosine—a fundamental building block of nucleic acids and a key signaling molecule—suggests the potential for various non-covalent interactions. These interactions are predicated on the chemical moieties present in the this compound molecule: the adenine base, the ribose sugar, and the 5'-thio group.

Interactions with DNA:

The planar aromatic structure of the adenine base in this compound allows for the possibility of intercalation between the base pairs of a DNA double helix. This mode of interaction is common for flat, aromatic molecules and can lead to structural distortions of the DNA, potentially affecting processes like replication and transcription. Additionally, the adenine base can form hydrogen bonds with the nucleotide bases of DNA, contributing to sequence-specific recognition and binding within the major or minor grooves. The ribose sugar and the 5'-thio group could also participate in hydrogen bonding and van der Waals interactions with the DNA backbone or bases. However, without specific spectroscopic or biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, or Surface Plasmon Resonance (SPR), the precise nature and affinity of these potential interactions remain speculative.

Interactions with RNA:

Similar to DNA, RNA molecules present various opportunities for non-covalent interactions with this compound. The adenine base can engage in hydrogen bonding with uracil, adenine, guanine, or cytosine residues within single-stranded regions, loops, or bulges of RNA structures. The potential for stacking interactions between the adenine base of this compound and the bases of RNA is also significant, contributing to the stability of such complexes. The diverse and complex three-dimensional structures of RNA molecules, including aptamers, could create specific binding pockets that accommodate this compound with a certain degree of affinity and specificity. Techniques like Isothermal Titration Calorimetry (ITC) would be invaluable in quantifying the thermodynamics of such binding events.

Interactions with Proteins:

Beyond the active sites of enzymes, proteins possess a multitude of surface domains and pockets where this compound could potentially bind. The adenine moiety can participate in hydrogen bonding with amino acid side chains (e.g., glutamine, asparagine, arginine) and the protein backbone. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan can engage in π-stacking interactions with the adenine ring. The ribose and 5'-thio groups can also form hydrogen bonds and other non-covalent contacts.

Computational docking studies could provide theoretical models of how this compound might interact with various protein surfaces. However, experimental validation through techniques like X-ray crystallography, NMR spectroscopy, or ITC would be necessary to confirm these predictions and to determine the binding affinities and functional consequences of such non-enzymatic interactions.

Data on Macromolecular Interactions of this compound

| Macromolecule | Interaction Type | Technique | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, ΔS) | Structural Details |

|---|---|---|---|---|---|

| DNA | Intercalation, Groove Binding | Spectroscopy (UV-Vis, Fluorescence), SPR, NMR | Data Not Available | Data Not Available | Data Not Available |

| RNA | Base Pairing, Stacking | ITC, NMR, Fluorescence Spectroscopy | Data Not Available | Data Not Available | Data Not Available |

| Protein (Non-enzymatic) | Hydrogen Bonding, π-stacking | ITC, SPR, X-ray Crystallography, NMR | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies and Rational Design of 5 Thioadenosine Analogs

Correlating Structural Modifications with Enzymatic Activity

The modification of the adenosine (B11128) nucleoside structure, specifically the introduction of a sulfur atom at the 5' position, has been instrumental in developing potent enzyme inhibitors and substrates. For enzymes involved in purine (B94841) and methionine salvage pathways, such as 5'-methylthioadenosine phosphorylase (MTAP) and 5'-deoxyadenosine (B1664650)/5'-methylthioadenosine nucleosidase (MTAN), these thio-analogs have shown significant promise.

Transition state analogue design has been a cornerstone in developing potent inhibitors for enzymes like MTANs and MTAP nih.govacs.orgnih.gov. These strategies aim to mimic the high-energy transition state of the enzymatic reaction, leading to tight binding. For instance, inhibitors incorporating features of 5'-deoxyadenosine (5'-dAdo) and 5'-methylthioadenosine (MTA) have been synthesized to target Mycobacterium tuberculosis MTAN (Rv0091). Compounds like 5'-deoxy-DADMe-Immucillin-A demonstrated potent inhibition with a dissociation constant (Ki) of 640 pM, while hexylthio-DADMe-Immucillin-A achieved an even lower Ki of 87 pM nih.gov. The specificity of these inhibitors can be influenced by alterations in the enzyme's hydrophobic tunnel, which accommodates the 5'-substituents of the nucleoside analogs nih.gov.

5'-Deoxy-5'-methylthiotubercidin (MTT) has been identified as an inhibitor of 5'-methylthioadenosine phosphorylase (MTAP) with a Ki of 31 µM nih.gov. Furthermore, analogs of MTA, such as 5'-deoxy-5'-(hydroxyethyl)thioadenosine (HETA), have been investigated for their activity against trypanosome MTA phosphorylase. These compounds can act as substrates, with HETA exhibiting a Michaelis constant (Km) of 13.2 µM. Notably, the trypanocidal activity of HETA and its analogs does not strictly depend on their enzymatic cleavage by the trypanosome MTA phosphorylase, suggesting additional biochemical mechanisms contribute to their efficacy researchgate.netresearchgate.net. The thioether linkage in some analogs, such as in 5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine, has been shown to enhance resistance to enzymatic degradation vulcanchem.com.

MTAP plays a crucial role in the methionine and adenine (B156593) salvage pathways by cleaving MTA uniprot.orgscience.gov. The deficiency of MTAP in certain tumor cells presents a therapeutic vulnerability, making MTAP inhibitors valuable targets science.govontosight.ai. Additionally, MTA analogs like 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) have been developed as chemoprotective agents. m-APTA acts as an MTAP substrate, generating adenine that protects normal cells from the toxicity of nucleobase analogs by competitively blocking their activation science.govnih.gov. This analog exhibits a superior safety profile compared to MTA, partly due to inefficient interaction with the adenosine A1 receptor nih.gov.

Table 1: Selected 5'-Thioadenosine Analogs as Enzyme Inhibitors

| Compound/Modification | Enzyme Target | Activity Type | Potency (Ki or IC50) | Reference(s) |

| 5'-deoxy-DADMe-Immucillin-A (4) | M. tuberculosis Rv0091 (MTAN) | Inhibitor | 640 pM | nih.gov |

| Hexylthio-DADMe-Immucillin-A | M. tuberculosis Rv0091 (MTAN) | Inhibitor | 87 pM | nih.gov |

| 5'-deoxy-5'-methylthiotubercidin (MTT) | 5'-methylthioadenosine phosphorylase (MTAP) | Inhibitor | 31 µM | nih.gov |

| 5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine | S-adenosylhomocysteine hydrolase (SAHH) | Inhibitor | 12.3 µM (IC50) | vulcanchem.com |

| 5'-deoxy-5'-(hydroxyethyl)thioadenosine (HETA) | Trypanosome MTA phosphorylase | Substrate | Km: 13.2 µM | researchgate.net, researchgate.net |

| 5'-deoxy-5'-(hydroxyethyl)thioadenosine (HETA) | Trypanosoma brucei brucei | Trypanocidal | IC50: 450 nM | researchgate.net, researchgate.net |

| 5'-deoxy-5'-(hydroxyethylthio)-tubercidin | Trypanosoma brucei rhodesiense (resistant) | Trypanocidal | IC50: 10 nM | researchgate.net, researchgate.net |

| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | MTAP | Substrate | - | nih.gov |

SAR for Adenosine Receptor Ligands (e.g., A3 AR Selectivity)

Structure-activity relationship studies of this compound analogs have yielded potent and selective ligands for adenosine receptors (ARs), particularly the A3 subtype. The introduction of a sulfur atom at the 4' position of the ribose moiety generally enhances binding affinity at the A3 AR compared to its oxygen counterpart capes.gov.brnih.gov.

N6 Substitution: Modifications at the N6 position are critical for modulating potency and selectivity. The N6-(3-iodobenzyl) substitution has been identified as optimal for achieving high affinity and selectivity for A3 AR agonists, as seen with IB-MECA unife.itnih.gov. Bulky substituents at N6 can lead to agonists or partial agonists, while specific aromatic substitutions, such as N6-(2-phenylethyl) or N6-(3-phenylpropyl) with 3-hydroxy-4-methoxy-phenyl groups, have also yielded potent A3 AR agonists and partial agonists acs.org.

5'-Uronamide Modifications: The 5'-uronamide moiety plays a crucial role in receptor activation. The NH group within the uronamide acts as a hydrogen bond donor, which is essential for A3 AR activation acs.org. Removing this hydrogen bond-donating capability, either by methylation of the NH or by truncating the uronamide group, can convert potent agonists into selective antagonists acs.orgnih.govnih.gov. While bulky substituents at the 5'-uronamide position are generally tolerated, smaller alkyl analogs often exhibit greater potency nih.gov. Steric factors at this position are also critical for effective binding to the A3 AR nih.govnih.gov.

C2 Substitution: Alterations at the C2 position can further fine-tune receptor selectivity. For instance, a 2-chloro substitution, as seen in 2-chloro-N6-methyl-4'-thioadenosine, has been shown to increase selectivity for the A3 AR nih.gov. Conversely, appending alkynyl groups at the C2 position can lead to compounds that act as A2A AR agonists while also exhibiting antagonist activity at the A3 AR researchgate.net.

Potency and Selectivity Examples: Several this compound analogs have demonstrated remarkable potency and selectivity. For example, a 4'-thio analog of Cl-IB-MECA (compound 4) exhibited a Ki of 0.28 ± 0.09 nM at the human A3 AR and displayed high selectivity ratios, approximately 4800-fold for A3 over A1 and 36,000-fold for A3 over A2A receptors capes.gov.br. The 4'-thio analog (5h) of IB-MECA showed an even higher binding affinity with a Ki of 0.25 nM at the human A3AR nih.gov. 2-Chloro-N6-methyl-4'-thioadenosine (19b) was a potent and selective agonist with a Ki of 0.8 ± 0.1 nM at the A3AR nih.gov. In the realm of antagonists, an N6-(3-bromobenzyl) derivative (6c) achieved a Ki of 9.32 nM at the human A3AR with minimal binding to other AR subtypes nih.govnih.gov.

Advanced Characterization Techniques for 5 Thioadenosine Research

X-ray Crystallography for Ligand-Protein Complexes and Molecular Structures

X-ray crystallography is a powerful technique that provides atomic-resolution three-dimensional structures of molecules, particularly valuable for understanding how compounds like 5'-Thioadenosine interact with proteins. By crystallizing protein-ligand complexes, researchers can visualize the precise binding modes, identify key amino acid residues involved in interactions, and understand the structural basis of biological activity nih.gov.

Studies have utilized X-ray crystallography to determine the structures of proteins in complex with S-methyl-5'-thioadenosine (MTA), a closely related compound often studied in similar contexts. For instance, the crystallographic analysis of the protein MJ0100 from Methanocaldococcus jannaschii has revealed four different states of its CBS motif pair in complex with S-adenosyl-L-methionine (SAM) and MTA ligands nih.gov. These structures demonstrate that ligand-induced conformational reorganization of protein domains can be a significant regulatory mechanism. The observed complexes provide structural insights into how MTA might bind to proteins, offering a basis for understanding molecular mechanisms regulated by such ligands nih.gov. The resolution of these crystal structures allows for detailed examination of atomic contacts, hydrogen bonding, and van der Waals interactions between the ligand and the protein, contributing to structure-based drug design and understanding of biochemical pathways nih.govacs.org.

| Protein Target | Ligand(s) Studied | Key Findings from X-ray Crystallography | Reference |

| MJ0100 (CBS motif pair) | S-adenosyl-L-methionine (SAM), S-methyl-5'-thioadenosine (MTA) | Ligand-induced conformational reorganization of protein domains; first example of a CBS domain protein complexed with SAM and/or MTA. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure, connectivity, and conformation of organic molecules, including nucleoside derivatives like this compound ox.ac.ukresearchgate.net. NMR exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide a wealth of information about a molecule's chemical environment, spatial arrangement, and dynamics.

The ¹H NMR spectrum is typically the starting point for structure determination, offering insights into the types of protons present and their neighboring environments through chemical shifts and scalar coupling (J-coupling) ox.ac.uk. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and mapping out the molecular skeleton ox.ac.ukresearchgate.netufrgs.br. COSY experiments reveal proton-proton couplings, while HSQC correlates protons with directly attached carbons, and HMBC provides correlations across multiple bonds, aiding in the assignment of complex spectra and the elucidation of stereochemistry ox.ac.ukufrgs.br.

Furthermore, NMR is vital for conformational analysis, allowing researchers to study the spatial arrangement of atoms and the flexibility of molecules in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can detect through-space proximity between nuclei, providing constraints for building three-dimensional models of molecular conformations ufrgs.brauremn.org.br. This is particularly important for understanding how molecules like this compound adopt specific shapes that influence their interactions with biological targets. In situations where X-ray crystallography is challenging, NMR can serve as an alternative for determining the structures of protein-ligand complexes irbbarcelona.org.

| NMR Technique | Primary Application in Structural Elucidation | Information Gained | Relevance to this compound Research | Reference |

| ¹H NMR | Identification of proton environments | Chemical shifts, coupling constants | Distinguishing protons on ribose and base moieties | ox.ac.uk |

| ¹³C NMR | Identification of carbon environments | Chemical shifts | Characterizing the carbon backbone and functional groups | ox.ac.uk |

| COSY (¹H-¹H) | Establishing proton-proton connectivity | J-coupling | Mapping spin systems within the molecule | ox.ac.ukufrgs.br |

| HSQC (¹H-¹³C) | Correlating directly bonded protons and carbons | One-bond C-H correlations | Assigning specific protons to their attached carbons | ox.ac.ukresearchgate.net |

| HMBC (¹H-¹³C) | Establishing long-range proton-carbon correlations | Multi-bond C-H correlations | Elucidating connectivity across quaternary carbons and confirming structural fragments | ox.ac.uk |

| NOESY (¹H-¹H) | Detecting through-space proton-proton proximities | NOE cross-peaks | Inferring spatial arrangement and aiding conformational analysis | ufrgs.brauremn.org.br |

Mass Spectrometry-Based Metabolomics and Analytical Methodologies for Research

Mass spectrometry (MS) is a cornerstone technique for the identification, quantification, and characterization of metabolites in biological samples, playing a critical role in metabolomics research and the analytical study of compounds like this compound mtoz-biolabs.comredalyc.org. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity, enabling the detection of this compound (often referred to as MTA or S-methyl-5'-thioadenosine in literature) in complex biological matrices like plasma, serum, or cell extracts mtoz-biolabs.comnih.gov.

LC-MS/MS, in particular, has been developed for the absolute quantitative determination of MTA in various biological samples. For instance, a method using LC-electrospray ionization tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled MTA as an internal standard achieved a limit of detection (LOD) of 62.5 pM and a lower limit of quantification (LLOQ) of 2 nM, allowing direct measurement without prior enrichment nih.gov. This methodology demonstrated its utility by showing the accumulation of MTA in melanoma cell culture media and a significant increase in intracellular MTA concentration in cells lacking the methylthioadenosine phosphorylase (MTAP) gene nih.gov. High-resolution mass spectrometry, such as UHPLC-QTOF-MS, provides detailed chromatographic and mass spectrometric data, offering high sensitivity and resolution for detecting low-abundance metabolites and performing accurate mass measurements creative-proteomics.com. Another study employing an Orbitrap mass spectrometer coupled with reversed-phase ion-pairing liquid chromatography successfully detected S-methyl-5'-thioadenosine with a median limit of detection of 5 ng/mL nih.gov. These analytical advancements are crucial for understanding MTA's role in cellular metabolism, polyamine biosynthesis, and its association with various physiological and pathological conditions mtoz-biolabs.com.

| Analytical Method | Target Analyte | Key Performance Metric | Biological Matrix | Key Finding/Application | Reference |

| LC-MS/MS | 5'-deoxy-5'-methylthioadenosine (MTA) | LOD: 62.5 pM, LLOQ: 2 nM | Cell culture media, cell extracts | Quantitative determination, demonstration of MTA accumulation in cancer cells | nih.gov |

| LC-MS/MS | 5'-deoxy-5'-methylthioadenosine (MTA) | Imprecision: 1.9% (analysis) | Cell culture media, cell extracts | Quantitative analysis | nih.gov |

| UHPLC-QTOF-MS | Metabolites (including S-Methyl-5'-thioadenosine) | High sensitivity and resolution | Tick guts, biological samples | Metabolomic profiling, identification of metabolites | creative-proteomics.com |

| LC-Orbitrap MS | S-methyl-5'-thioadenosine | Median LOD: 5 ng/mL | Saccharomyces cerevisiae extracts | Metabolite detection and quantitation | nih.gov |

Spectroscopic Analysis (e.g., UV-Vis, Circular Dichroism) in Ligand-Binding Studies

Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy and Circular Dichroism (CD) spectroscopy, are instrumental in investigating molecular interactions, such as those involving this compound with biological targets like proteins or nucleic acids nih.govprotocols.ioresearchgate.net. These methods are sensitive to changes in the electronic and structural environment of molecules upon binding.

UV-Vis spectroscopy can detect electronic transitions within molecules, providing information about the presence of chromophores and changes in their environment upon ligand binding. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the chirality of molecules and their conformational states protocols.iocreative-proteomics.com. When a chiral molecule like this compound interacts with a chiral biomacromolecule, it can induce changes in the CD spectrum of the biomacromolecule or exhibit its own induced CD (ICD) bands researchgate.net. These induced signals are directly related to the binding event and the conformational changes occurring in the protein or DNA upon complex formation protocols.iocreative-proteomics.com.

Researchers employ these techniques to study ligand-protein interactions by monitoring spectral changes as a function of ligand concentration, allowing for the determination of binding constants, stoichiometry, and the nature of the interaction (e.g., intercalation, groove binding for DNA) nih.govprotocols.io. For example, CD spectroscopy has been used to study the binding of various compounds to bovine serum albumin (BSA) and DNA, providing insights into binding mechanisms and conformational alterations nih.govresearchgate.net. The ability of CD to detect subtle conformational changes in proteins upon ligand binding, such as alterations in secondary structure content (e.g., α-helix, β-sheet), makes it a powerful tool for characterizing the dynamics of molecular recognition protocols.iocreative-proteomics.com.

| Spectroscopic Technique | Primary Application | Information Obtained | Relevance to this compound | Reference |

| UV-Vis Spectroscopy | Detection of chromophores, monitoring concentration | Electronic transitions, spectral shifts | Detection of the adenine (B156593) base and ribose moieties | nih.govresearchgate.net |

| Circular Dichroism (CD) Spectroscopy | Assessment of molecular chirality and conformation | Secondary structure content, tertiary structure changes, induced CD (ICD) | Detecting conformational changes in proteins/DNA upon binding, analyzing binding modes | nih.govprotocols.ioresearchgate.netcreative-proteomics.com |

Compound List

this compound

5'-Deoxy-5'-methylthioadenosine (MTA)

S-methyl-5'-thioadenosine

S-adenosyl-L-methionine (SAM)

Computational and Theoretical Investigations of 5 Thioadenosine

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the ligand-target interactions at a molecular level and to screen for potential drug candidates.

Detailed research findings from molecular docking studies on 5'-methylthioadenosine (MTA), a closely related analog of 5'-Thioadenosine, and its target enzyme, 5'-methylthioadenosine phosphorylase (MTAP), have provided significant insights into the binding mechanism. The crystal structure of human MTAP, for instance with PDB ID 5EUB, serves as a common receptor model for these simulations. rcsb.orgresearchgate.net Docking studies of MTA and its analogs into the active site of MTAP reveal critical interactions that stabilize the ligand-protein complex. These studies have shown that the adenine (B156593) moiety of MTA typically forms hydrogen bonds with key residues such as Asp220 and Asp222, while the ribose and thioether groups also engage in specific interactions with the surrounding amino acids. researchgate.net Pi-stacking interactions with aromatic residues like Phe117 are also observed to be important for the binding of MTA analogs. researchgate.net The binding energy, a calculated value representing the strength of the interaction, is a key output of docking simulations. While specific values for this compound are not always published, representative docking scores for similar small molecule inhibitors against related targets typically range from -7 to -9 kcal/mol, indicating strong and stable binding. dergipark.org.tr

| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Human 5'-methylthioadenosine phosphorylase (MTAP) | 5EUB | 5'-methylthioadenosine (MTA) | -7.4 to -8.5 | Asp220, Asp222, Phe117 |

| Leishmania S-methyl-5-thioadenosine phosphorylase | N/A | MTA Analog | -7.0 to -8.0 | Phe117 |

Molecular Dynamics Simulations for Conformational Changes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe the conformational changes and binding events over time. This method simulates the movement of atoms and molecules, offering a deeper understanding of the flexibility of both the ligand and the protein, and the stability of their interaction.

MD simulations have been instrumental in studying the binding dynamics of MTA analogs to both human MTAP and bacterial 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidases (MTANs). These studies have revealed that the binding of inhibitors can induce subtle but significant conformational changes in the enzyme's active site. ebi.ac.uk Simulations have shown an increase in the dynamic motion within the inhibited enzyme complexes compared to the unbound enzyme. ebi.ac.uk This increased flexibility is thought to be crucial for the enzyme to adopt a conformation that is complementary to the transition state of the reaction it catalyzes. For bacterial MTANs, MD simulations have helped to explain differences in inhibitor affinity between enzymes from different species, suggesting that conserved protein motions related to the transition state are critical for tight binding. The binding of transition-state analogues can lead to significant conformational changes that convert enthalpic binding energies into entropy, ultimately stabilizing the enzyme-inhibitor complex. wikipedia.org These simulations highlight that a successful inhibitor not only fits into the active site but also allows for the protein dynamics necessary for high-affinity binding.

| System | Simulation Focus | Key Findings |

|---|---|---|

| Human MTAP with MTA analogs | Binding dynamics and protein stability | Inhibited complexes show increased dynamic motion. Binding of transition-state analogs induces significant thermal stability. |

| Bacterial MTANs with inhibitors | Conformational freedom and inhibitor affinity | Conserved protein motions related to the transition state correlate with higher inhibitor affinity. |

| Protein MJ0100 with MTA and S-Adenosyl-l-Methionine | Ligand-induced conformational changes | Binding of ligands triggers a significant open-to-closed conformational change in the protein's Bateman domain. |

Quantum-Mechanical Calculations for Reaction Mechanisms and Electronic Properties

Quantum-mechanical (QM) and combined quantum-mechanics/molecular-mechanics (QM/MM) calculations are powerful tools for investigating the details of enzymatic reaction mechanisms and the electronic properties of molecules. These methods can model the breaking and forming of chemical bonds, which is beyond the scope of classical molecular mechanics.

The enzymatic cleavage of the N-glycosidic bond in 5'-methylthioadenosine by MTAP has been a subject of detailed QM studies. By combining kinetic isotope effects with density functional theory (DFT) calculations, researchers have been able to model the transition state of this reaction with high precision. nih.govnih.gov These studies have revealed that the reaction proceeds through a dissociative SN1-type transition state. nih.govnih.gov In this transition state, the anomeric carbon of the ribose ring develops a significant positive charge (cationic character), while the departing adenine base becomes negatively charged (anionic). nih.govnih.gov The calculations also indicate that the ribose ring adopts a specific 3'-endo conformation in the transition state. nih.gov Furthermore, these computational models have quantified the electronic properties, such as the charge distribution and bond orders, at the transition state, providing a detailed picture of the chemical transformation. The oxygen nucleophile from the phosphate (B84403) is positioned approximately 2.0 Angstroms from the anomeric carbon in the transition state. nih.gov

| Property | Computational Method | Finding |

|---|---|---|

| Reaction Mechanism | DFT and Kinetic Isotope Effects | Dissociative SN1 transition state. |

| Charge at Anomeric Carbon | DFT | Significant cationic character. |

| Charge on Leaving Group (Adenine) | DFT | Anionic character. |

| Ribose Conformation at Transition State | DFT | 3'-endo conformation. |

In Silico Prediction of Biochemical Properties and Interaction Profiles

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, as well as their likely biological targets and interaction profiles. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable properties and to anticipate potential liabilities.

For this compound, in silico tools can predict a range of biochemical properties. Based on its structural similarity to adenosine (B11128) and MTA, it is predicted to interact with a variety of nucleoside-binding proteins. A key predicted biochemical property of this compound and its methylated form, MTA, is the inhibition of methyltransferases. nih.govnih.gov Accumulation of MTA in cells deficient in the MTAP enzyme leads to the inhibition of protein arginine methyltransferase 5 (PRMT5), affecting various signaling pathways. frontiersin.org This interaction profile suggests that this compound could modulate cellular processes regulated by methylation. ADMET prediction tools, such as SwissADME, can provide estimates of physicochemical properties, lipophilicity, water solubility, and drug-likeness. expasy.orgnih.gov These predictions help in assessing the potential of this compound and its derivatives as therapeutic agents. For instance, predictions often indicate good water solubility and the potential for oral bioavailability, although they may also highlight potential issues such as limited permeability across the blood-brain barrier.

| Predicted Property | In Silico Tool/Method | Predicted Value/Profile |

|---|---|---|

| Physicochemical Properties (Molecular Weight) | SwissADME | ~297.34 g/mol |

| Lipophilicity (Consensus LogP) | SwissADME | -0.5 to 0.5 |

| Water Solubility | SwissADME | Highly soluble |

| Drug-Likeness (Lipinski's Rule of Five) | SwissADME | No violations |

| Primary Interaction Profile | Target Prediction Algorithms | Inhibition of methyltransferases (e.g., PRMT5), interaction with adenosine and MTA binding sites. |

Applications of 5 Thioadenosine and Its Analogs As Research Tools

Development of Photoaffinity Labels for Receptor and Transporter Identification